Ethyl 5-(2-methylphenyl)-5-oxovalerate Ethyl 5-(2-methylphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 100972-13-2
VCID: VC20751293
InChI: InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3
SMILES: CCOC(=O)CCCC(=O)C1=CC=CC=C1C
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

Ethyl 5-(2-methylphenyl)-5-oxovalerate

CAS No.: 100972-13-2

Cat. No.: VC20751293

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2-methylphenyl)-5-oxovalerate - 100972-13-2

Specification

CAS No. 100972-13-2
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name ethyl 5-(2-methylphenyl)-5-oxopentanoate
Standard InChI InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3
Standard InChI Key YKQSQPIRAFTQAC-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC=CC=C1C
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC=CC=C1C

Introduction

Ethyl 5-(2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters and ketones. It is characterized by its complex molecular structure, which includes an ethyl ester group, a ketone functional group, and a substituted aromatic ring. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.

Synthesis

The synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid and performed under reflux conditions to ensure complete conversion to the ester form.

Potential Applications

Compounds with similar structures to Ethyl 5-(2-methylphenyl)-5-oxovalerate are often used in organic synthesis as building blocks for more complex molecules. They can also be of interest in medicinal chemistry due to their potential biological activities, such as antimicrobial or anticancer properties, although specific data on this compound is not available.

Biological Activity

While there is no specific information on the biological activity of Ethyl 5-(2-methylphenyl)-5-oxovalerate, compounds with similar structures have shown promise in various biological assays. For instance, derivatives with halogen substitutions have demonstrated significant antibacterial properties and potential anticancer effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator